8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-methylquinoline
- 3-phenylquinoline
- 5H-pyrazolo[4,3-c]quinoline
Uniqueness
What sets 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFFBTOCMIQPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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